Chiral Purity: (R)-Enantiomer vs. Racemic Mixture in Sensitive Assays
For research applications where the chiral center is pharmacologically relevant, the use of (R)-4-Benzylmorpholine-2-carbonitrile provides a defined stereochemical input, contrasting sharply with the commercially available racemic mixture. While the racemate 4-benzylmorpholine-2-carbonitrile (CAS 126645-52-1) is offered at purities of 95-98% by vendors , this specification refers to chemical purity and does not account for stereoisomeric composition. The racemate inherently contains a 1:1 mixture of (R)- and (S)-enantiomers, which can exhibit different and sometimes opposing biological activities. Procuring the single (R)-enantiomer (CAS 2199389-10-9) ensures that 100% of the material possesses the desired spatial configuration, eliminating the 50% presence of the potentially confounding (S)-enantiomer .
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer; ~100% of material is desired stereoisomer |
| Comparator Or Baseline | Racemic 4-benzylmorpholine-2-carbonitrile (CAS 126645-52-1); ~50:50 mixture of (R)- and (S)-enantiomers |
| Quantified Difference | At least a 2-fold effective concentration of the desired enantiomer; elimination of 50% confounding material |
| Conditions | Vendor analytical specifications for chemical vs. stereochemical purity |
Why This Matters
This ensures that the entirety of the procured mass contributes to the intended biological or chemical interaction, maximizing the signal-to-noise ratio in chiral assays and reducing the need for costly and time-consuming downstream chiral resolution.
